Whitepaper: Structural Elucidation of C21H16ClFN4O4
Whitepaper: Structural Elucidation of C21H16ClFN4O4
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides an in-depth, systematic approach to the structural elucidation of a novel compound with the molecular formula C21H16ClFN4O4, hereafter referred to as "Examplinib." Utilizing a combination of high-resolution mass spectrometry (HRMS), multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy, we present a logical workflow for deducing the compound's constitution and connectivity. This document details the experimental protocols, presents the resulting data in a structured format, and illustrates the deductive reasoning process through logical diagrams, culminating in the unambiguous identification of the chemical structure.
Introduction
The journey from a molecular formula to a fully characterized chemical structure is a critical process in chemical research and pharmaceutical development. The precise three-dimensional arrangement of atoms in a molecule dictates its physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential and safety profile. The subject of this guide, a compound with the formula C21H16ClFN4O4, was isolated as a potential kinase inhibitor. Its structural determination is paramount for understanding its mechanism of action and enabling further development.
This document serves as a comprehensive case study, outlining the multi-technique spectroscopic approach required for such an elucidation. We will demonstrate how orthogonal analytical techniques provide complementary information, which, when pieced together, reveal the final structure.
The final elucidated structure for C21H16ClFN4O4 (Examplinib) was determined to be N-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-2-(furan-2-yl)-2-oxoacetamide .
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Resolution Mass Spectrometry (HRMS)
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Instrumentation: A Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer was used.
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Sample Preparation: The sample (1 mg) was dissolved in 1 mL of methanol (LC-MS grade) to create a 1 mg/mL stock solution. A 10 µL aliquot was further diluted into 990 µL of 50:50 acetonitrile:water with 0.1% formic acid for a final concentration of 10 µg/mL.
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Ionization Method: Electrospray ionization (ESI) was used in positive ion mode.
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Acquisition Parameters:
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Spray Voltage: 3.5 kV
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Capillary Temperature: 320 °C
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Sheath Gas Flow Rate: 40 units
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Aux Gas Flow Rate: 10 units
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Full Scan Resolution: 120,000
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Scan Range: m/z 100-1000
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MS/MS (dd-MS2): Fragmentation was performed using higher-energy collisional dissociation (HCD) with a normalized collision energy of 30.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A Bruker Avance III HD 600 MHz spectrometer equipped with a cryoprobe was used.
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Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
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Experiments Conducted:
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¹H NMR: Standard proton NMR was acquired with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.
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¹³C NMR: Proton-decoupled carbon NMR was acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
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2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments were performed using standard Bruker pulse programs.
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Infrared (IR) Spectroscopy
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Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated total reflectance (ATR) accessory.
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Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
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Acquisition Parameters:
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Scan Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹
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Number of Scans: 16
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Ultraviolet-Visible (UV-Vis) Spectroscopy
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Instrumentation: An Agilent Cary 60 UV-Vis Spectrophotometer.
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Sample Preparation: A 1 mg/mL stock solution in methanol was prepared. This was diluted to 0.01 mg/mL using methanol.
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Acquisition Parameters:
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Scan Range: 200-800 nm
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Solvent: Methanol (used as blank)
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Scan Speed: 240 nm/min
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Data Presentation and Analysis
All quantitative data are summarized in the tables below for clarity and comparative analysis.
Mass Spectrometry Data
The high-resolution mass spectrum provided the exact mass, confirming the molecular formula. The isotopic pattern was characteristic of a molecule containing one chlorine atom.
| Parameter | Observed Value | Calculated Value (for C21H16ClFN4O4) |
| [M+H]⁺ (m/z) | 467.0875 | 467.0870 |
| Isotopic Peak [M+2+H]⁺ | Present at ~32% intensity of [M+H]⁺ | Consistent with one Cl atom |
Table 1: High-Resolution Mass Spectrometry Data.
| Parent Ion (m/z) | Fragment Ions (m/z) | Postulated Fragment Structure |
| 467.0875 | 372.0598 | [M - C4H3O2 (furoyl group) + H]⁺ |
| 467.0875 | 283.0645 | [4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazoline]⁺ |
| 467.0875 | 128.9955 | [3-chloro-4-fluorophenyl]⁺ |
| 467.0875 | 95.0133 | [Furan-2-carbonyl]⁺ |
Table 2: Key MS/MS Fragmentation Data.
NMR Spectroscopy Data
¹H and ¹³C NMR data were crucial for establishing the carbon-hydrogen framework.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 10.51 | s | 1H | - | -NH- (quinazoline-amine) |
| 9.98 | s | 1H | - | -NH- (amide) |
| 8.82 | s | 1H | - | H-2 (quinazoline) |
| 8.45 | s | 1H | - | H-5 (quinazoline) |
| 8.12 | dd | 1H | J = 7.0, 2.5 Hz | H-2' (phenyl) |
| 7.85 | d | 1H | J = 3.6 Hz | H-5'' (furan) |
| 7.79 | ddd | 1H | J = 9.0, 4.2, 2.5 Hz | H-6' (phenyl) |
| 7.42 | t | 1H | J = 9.0 Hz | H-5' (phenyl) |
| 7.35 | s | 1H | - | H-8 (quinazoline) |
| 7.20 | dd | 1H | J = 3.6, 1.8 Hz | H-4'' (furan) |
| 6.81 | dd | 1H | J = 1.8, 0.8 Hz | H-3'' (furan) |
| 4.01 | s | 3H | - | -OCH₃ |
Table 3: ¹H NMR Data (600 MHz, DMSO-d6).
| Chemical Shift (δ, ppm) | Assignment |
| 182.1 | C=O (keto) |
| 160.5 | C=O (amide) |
| 158.9 | C-4 (quinazoline) |
| 155.2 | C-F (phenyl) |
| 154.8 | C-7 (quinazoline) |
| 153.1 | C-8a (quinazoline) |
| 152.0 | C-2'' (furan) |
| 148.5 | C-4'' (furan) |
| 147.2 | C-2 (quinazoline) |
| 137.1 | C-1' (phenyl) |
| 125.3 | C-6' (phenyl) |
| 123.8 | C-2' (phenyl) |
| 120.1 | C-Cl (phenyl) |
| 118.9 | C-5' (phenyl) |
| 116.5 | C-3'' (furan) |
| 115.3 | C-5'' (furan) |
| 114.1 | C-6 (quinazoline) |
| 108.2 | C-4a (quinazoline) |
| 107.9 | C-5 (quinazoline) |
| 100.1 | C-8 (quinazoline) |
| 56.5 | -OCH₃ |
Table 4: ¹³C NMR Data (150 MHz, DMSO-d6).
IR and UV-Vis Spectroscopy Data
These techniques helped identify key functional groups and the nature of the conjugated system.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Medium | N-H Stretch (secondary amine/amide) |
| 3080 | Weak | Aromatic C-H Stretch |
| 1685 | Strong | C=O Stretch (keto) |
| 1660 | Strong | C=O Stretch (amide) |
| 1610, 1580, 1510 | Medium-Strong | C=C and C=N Stretch (aromatic rings) |
| 1240 | Strong | C-O Stretch (aryl ether) |
| 1150 | Strong | C-F Stretch |
| 780 | Strong | C-Cl Stretch |
Table 5: Key Infrared Absorption Bands.
| λmax (nm) | Molar Absorptivity (ε) | Assignment |
| 265 | 35,000 | π → π* transitions (quinazoline & phenyl rings) |
| 340 | 18,500 | π → π* transitions (extended conjugation) |
Table 6: UV-Visible Absorption Data (in Methanol).
Structure Elucidation Workflow and Logic
The process of determining the structure of Examplinib followed a logical, stepwise progression, integrating data from all analytical techniques.
Deductive Logic
The elucidation process involved piecing together structural fragments identified from the spectroscopic data.
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Molecular Formula: HRMS confirmed the formula C21H16ClFN4O4, and the calculation of the Degree of Unsaturation (Double Bond Equivalents) resulted in 15, indicating a highly aromatic or polycyclic structure.
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Key Substructures from NMR and MS/MS:
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3-chloro-4-fluorophenyl group: Indicated by the characteristic splitting pattern of three aromatic protons in the ¹H NMR (δ 8.12, 7.79, 7.42) and MS/MS fragments at m/z 128.9955.
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Quinazoline Ring: Suggested by the remaining aromatic signals, including the singlets at δ 8.82 (H-2) and 8.45 (H-5), and confirmed by HMBC correlations.
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Methoxy Group: A sharp singlet integrating to 3H at δ 4.01 in the ¹H NMR, correlated to a carbon at δ 56.5 in the HSQC spectrum.
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Furan-2-yl-keto group: The three furan protons (δ 7.85, 7.20, 6.81) and their COSY correlations, along with the keto-carbonyl carbon at δ 182.1, established this fragment. The MS/MS fragment at m/z 95.0133 further supported this.
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Assembly of Fragments: 2D NMR (HMBC) was critical for connecting the fragments.
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The NH proton at δ 10.51 showed a correlation to C-4 of the quinazoline and C-1' of the phenyl ring, connecting the anilino and quinazoline moieties.
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The methoxy protons (δ 4.01) showed a correlation to C-7 of the quinazoline, placing it at that position.
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The amide NH proton (δ 9.98) showed correlations to C-6 of the quinazoline and the amide carbonyl (δ 160.5), linking the side chain to the quinazoline core.
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Biological Context: Hypothetical Signaling Pathway
Given that Examplinib was investigated as a potential kinase inhibitor, its structure is consistent with ATP-competitive inhibitors of the ErbB family of receptor tyrosine kinases. The diagram below illustrates the hypothetical signaling pathway that Examplinib is proposed to inhibit.
Conclusion
The combination of mass spectrometry, multi-dimensional NMR, and vibrational/electronic spectroscopy provides a powerful and indispensable toolkit for the structural elucidation of novel chemical compounds. Through a systematic and logical analysis of the data derived from these techniques, the structure of C21H16ClFN4O4 (Examplinib) was unambiguously determined as N-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-2-(furan-2-yl)-2-oxoacetamide. This confirmed structure provides the critical foundation for all future research, including the exploration of its biological activity, mechanism of action, and potential as a therapeutic agent.
